N-(4-bromo-2-methylphenyl)-5-oxoprolinamide N-(4-bromo-2-methylphenyl)-5-oxoprolinamide
Brand Name: Vulcanchem
CAS No.: 1048971-80-7
VCID: VC16959670
InChI: InChI=1S/C12H13BrN2O2/c1-7-6-8(13)2-3-9(7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17)
SMILES:
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide

CAS No.: 1048971-80-7

Cat. No.: VC16959670

Molecular Formula: C12H13BrN2O2

Molecular Weight: 297.15 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-5-oxoprolinamide - 1048971-80-7

Specification

CAS No. 1048971-80-7
Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C12H13BrN2O2/c1-7-6-8(13)2-3-9(7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17)
Standard InChI Key SJPFQLCOFGCKOY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)C2CCC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The molecule’s core consists of two distinct regions:

  • Aromatic System: A phenyl ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with a bromine atom (-Br). This substitution pattern directs electrophilic reactions to the 3- and 5-positions of the ring.

  • Proline-derived Amide: A five-membered pyrrolidone ring (5-oxoproline) connected to the aromatic amine via a carboxamide (-CONH-) linkage. The ketone group at the 5-position of the pyrrolidone enhances the compound’s polarity .

Table 1: Key Structural Parameters

FeatureDescription
Molecular FormulaC₁₂H₁₃BrN₂O₂
Molecular Weight297.15 g/mol
Functional GroupsAmide, bromoarene, ketone, methyl substituent
Hybridizationsp² (aromatic ring), sp³ (pyrrolidone ring)

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a coupling reaction between 2-bromo-4-methylphenylamine and 5-oxoprolinamide (Figure 2). A widely used method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation :

Reaction Scheme:

2-Bromo-4-methylphenylamine+5-oxoprolinamideDCC, Dry THFN-(4-Bromo-2-methylphenyl)-5-oxoprolinamide+DCU\text{2-Bromo-4-methylphenylamine} + \text{5-oxoprolinamide} \xrightarrow{\text{DCC, Dry THF}} \text{N-(4-Bromo-2-methylphenyl)-5-oxoprolinamide} + \text{DCU}

Table 2: Synthesis Conditions

ParameterDetails
Coupling AgentDCC (1.1 equiv)
SolventAnhydrous tetrahydrofuran (THF)
Temperature0°C to room temperature, stirred for 12–24 hours
WorkupFiltration to remove dicyclohexylurea (DCU), solvent evaporation
Yield~70–85% (estimated based on analogous reactions)

Purification and Characterization

Crude product is typically purified via recrystallization from ethanol or methanol. Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the methyl group (~δ 2.3 ppm) and a broad peak for the amide proton (~δ 8.1 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 297.15 (M⁺) .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols).

  • Amide Bond: Hydrolyzable to carboxylic acid and amine under acidic/basic conditions.

  • Ketone Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones).

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProduct
SNArKNH₂, NH₃, 100°C4-Amino-2-methylphenyl derivative
Hydrolysis6M HCl, reflux, 6 hours5-Oxoproline + 2-bromo-4-methylaniline
Reductive AminationNaBH₃CN, RNH₂Secondary amine derivatives

Applications and Research Significance

Medicinal Chemistry

While direct biological data are scarce, structural analogs suggest potential as:

  • Enzyme Inhibitors: The amide and ketone groups may interact with protease active sites.

  • Anticancer Agents: Brominated aromatics are explored for DNA intercalation or kinase inhibition .

Organic Synthesis

  • Building Block: Used to synthesize complex heterocycles via intramolecular cyclization.

  • Ligand Design: The proline moiety could serve as a chiral scaffold in asymmetric catalysis.

Comparative Analysis with Related Compounds

Comparison with N-(4-methylphenyl)-5-oxoprolinamide (CAS: 4108-07-0) highlights the impact of bromine substitution:

Table 4: Bromine vs. Hydrogen Substituent Effects

PropertyN-(4-Bromo-2-methylphenyl)-5-oxoprolinamideN-(4-Methylphenyl)-5-oxoprolinamide
Molecular Weight297.15 g/mol232.27 g/mol
ReactivityElectrophilic aromatic substitutionLess reactive aryl group
PolarityHigher (due to Br electronegativity)Lower

Future Perspectives

Further research should prioritize:

  • Biological Screening: Antimicrobia

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator